Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate
Description
Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate is a piperidine-based compound featuring a thienyl-substituted oxoethyl group at the 1-position and an ethoxycarbonyl moiety at the 4-position.
Properties
IUPAC Name |
ethyl 1-(1-oxo-1-thiophen-2-ylpropan-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-19-15(18)12-6-8-16(9-7-12)11(2)14(17)13-5-4-10-20-13/h4-5,10-12H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQLWTWCSMAPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594733 | |
| Record name | Ethyl 1-[1-oxo-1-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-90-6 | |
| Record name | Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[1-oxo-1-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Piperidine Derivatives
A key step is the acylation of the piperidine nitrogen with a 1-methyl-2-oxo-2-(2-thienyl)ethyl moiety. This is typically achieved by reacting a piperidinecarboxylate intermediate with an appropriate acylating agent such as an acid anhydride or acyl chloride derived from 2-thiophenecarboxylic acid derivatives.
- For example, refluxing a mixture of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate with propanoic acid anhydride for several hours leads to N-acylation.
- After reaction completion, the mixture is cooled, poured into water, alkalized with ammonium hydroxide, and the product is extracted with an organic solvent like trichloromethane.
- The crude product is purified by column chromatography using silica gel and a mixture of trichloromethane and methanol as eluents.
Esterification and Salt Formation
The ethyl ester at the 4-position is introduced either by direct esterification of the carboxylic acid or by using ethyl ester derivatives of piperidinecarboxylic acid as starting materials.
- The ester can be formed by reacting the acid intermediate with ethyl chloroformate in the presence of a base such as triethylamine at low temperature, followed by workup and crystallization.
- The product is often isolated as a salt (e.g., hydrochloride or ethanedioate salt) to improve crystallinity and purity. Crystallization from solvents like 2-propanol or mixtures with methyl ethyl ketone is common.
Hydrogenation and Reduction Steps
In some synthetic routes, hydrogenation over palladium-on-charcoal catalysts is used to reduce intermediates or remove protecting groups.
Reaction Conditions and Yields
The reaction conditions are carefully controlled to optimize yield and purity:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Acylation | Propanoic acid anhydride, reflux | ~100 °C | 6 hours | Not specified | Followed by alkalization and extraction |
| Esterification | Ethyl chloroformate, triethylamine, low temp | 0-5 °C | 2 hours | 77% | Crystallization from toluene |
| Hydrogenation | Pd/C catalyst, acetic acid, room temp, H2 atmosphere | Room temperature | Several hours | Not specified | Catalyst filtration and evaporation |
| Purification | Column chromatography (silica gel), crystallization | Ambient to reflux | Variable | - | Use of trichloromethane/methanol eluents |
Alternative Solvent Systems and Bases
- Potassium carbonate in polar aprotic solvents like N-methylpyrrolidone or dimethyl sulfoxide has been used for related esterification and substitution reactions, achieving yields above 90% in some cases.
- Reflux in xylene or toluene is common for crystallization and purification steps.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Piperidinecarboxylate synthesis | Starting from piperidine derivatives | Core structure formation | Provides 4-piperidinecarboxylate base |
| N-Acylation | Acid anhydride (e.g., propanoic acid anhydride), reflux | Introduce keto-thienyl substituent | High selectivity for N-acylation |
| Esterification | Ethyl chloroformate, triethylamine, low temp | Formation of ethyl ester | Good yield, crystallizable product |
| Hydrogenation (optional) | Pd/C catalyst, acetic acid, H2 atmosphere | Reduction of intermediates | Clean conversion, catalyst removal |
| Purification | Chromatography, crystallization | Product isolation and purification | High purity product |
Research Findings and Considerations
- The acylation step is critical and requires careful control of temperature and stoichiometry to avoid over-acylation or side reactions.
- Use of ammonium hydroxide for alkalization after reaction quenching facilitates extraction and purification.
- Crystallization from appropriate solvents enhances product purity and yield.
- Hydrogenation steps are mild and efficient for removing protecting groups or reducing intermediates without affecting sensitive functional groups.
- Polar aprotic solvents and bases like potassium carbonate improve reaction rates and yields in esterification and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate is widely used in scientific research due to its versatile chemical properties. Some applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate | - | C16H21NO4S | ~323.4 | Thienyl, methyl, oxoethyl |
| Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | 1838-39-7 | C12H21NO4 | 243.3 | Ethoxy-oxoethyl |
| Ethyl 1-(2-bromoacetyl)-4-piperidinecarboxylate | 102302-12-5 | C10H16BrNO3 | 278.14 | Bromoacetyl |
| Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-tetrahydro-1(2H)-pyrazinecarboxylate | - | C14H20N2O4S | 312.4 | Pyrazine ring, thienyl |
Key Observations :
- Thienyl vs. Ethoxy-oxoethyl : The thienyl group in the target compound increases molecular weight and lipophilicity compared to Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 1838-39-7) . This may enhance membrane permeability but reduce aqueous solubility.
- Bromoacetyl Substitution : Ethyl 1-(2-bromoacetyl)-4-piperidinecarboxylate (CAS 102302-12-5) introduces a reactive bromine atom, enabling nucleophilic substitution reactions, unlike the thienyl analog .
Biological Activity
Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate, with the CAS number 924868-90-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and includes a thienyl moiety that may enhance its biological interactions.
- Molecular Formula : C₁₅H₂₁NO₃S
- Molar Mass : 295.4 g/mol
- Hazard Classification : Irritant (Xi)
| Property | Value |
|---|---|
| CAS Number | 924868-90-6 |
| Molecular Formula | C₁₅H₂₁NO₃S |
| Molar Mass | 295.4 g/mol |
| Hazard Classification | Irritant (Xi) |
Research indicates that compounds containing a piperidine structure can exhibit various biological activities, including analgesic, anti-inflammatory, and potential neuroprotective effects. This compound may interact with multiple biological pathways due to its unique structure.
- Opioid Receptor Interaction : The piperidine ring is often associated with opioid activity. Compounds with similar structures have been shown to bind to mu-opioid receptors, potentially leading to analgesic effects.
- CNS Activity : The incorporation of thienyl groups may influence the lipophilicity of the compound, enhancing its ability to cross the blood-brain barrier and exert central nervous system effects.
Analgesic Properties
A study examining the analgesic properties of piperidine derivatives found that modifications to the piperidine ring could significantly enhance potency and selectivity for opioid receptors. Similar derivatives have shown promising results in preclinical models for pain management .
Toxicology Studies
Toxicological assessments indicate that while this compound is classified as an irritant, further studies are necessary to evaluate its safety profile in vivo. The irritant classification suggests caution in handling and potential side effects in therapeutic applications .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its viability as a therapeutic agent. Preliminary investigations into similar compounds have indicated:
- Absorption : High oral bioavailability has been noted in related piperidine derivatives.
- Metabolism : Metabolic pathways typically involve cytochrome P450 enzymes, which could influence efficacy and toxicity.
- Excretion : Renal excretion is expected based on the molecular structure.
Research Opportunities
Given the structural characteristics of this compound, future research could focus on:
- In Vivo Efficacy Studies : Conducting animal studies to assess pain relief efficacy and side effects.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the thienyl or piperidine components affect biological activity.
Q & A
Q. What advanced analytical techniques are used to quantify trace impurities in bulk samples?
- Methodology :
- LC-HRMS : Detect impurities at <0.1% levels using a Q-Exactive Orbitrap.
- NMR Relaxation Editing : Suppress major compound signals to enhance impurity visibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
